4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

Organic Synthesis Analytical Chemistry Isomer Purity

4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a synthetic organic compound belonging to the cyclohexene acetal class, characterized by a dimethoxymethyl-protected aldehyde group at the 4-position and a 4-methylpent-3-enyl side chain. This compound serves as a key protected intermediate in the synthesis of the fragrance ingredient Lyral (4-(4-methyl-4-hydroxyamyl)-Δ3-cyclohexenecarboxaldehyde), providing synthetic chemists with a stable, storable form of the reactive aldehyde.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 51414-21-2
Cat. No. B12724101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene
CAS51414-21-2
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CCC(CC1)C(OC)OC)C
InChIInChI=1S/C15H26O2/c1-12(2)6-5-7-13-8-10-14(11-9-13)15(16-3)17-4/h6,8,14-15H,5,7,9-11H2,1-4H3
InChIKeyLBJUSIRUXGRPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene (CAS 51414-21-2): A Specialized Acetal Intermediate for Lyral Synthesis and Beyond


4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a synthetic organic compound belonging to the cyclohexene acetal class, characterized by a dimethoxymethyl-protected aldehyde group at the 4-position and a 4-methylpent-3-enyl side chain . This compound serves as a key protected intermediate in the synthesis of the fragrance ingredient Lyral (4-(4-methyl-4-hydroxyamyl)-Δ3-cyclohexenecarboxaldehyde), providing synthetic chemists with a stable, storable form of the reactive aldehyde . Its structural features confer distinct physicochemical properties, including a computed XLogP of 3.6, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 18.5 Ų, which differentiate it from unprotected aldehyde analogs and its 5-positional isomer .

Why In-Class Cyclohexene Acetals Cannot Substitute for 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene


Generic substitution of cyclohexene acetals is scientifically unreliable due to the critical influence of positional isomerism. The target compound's dimethoxymethyl group at the 4-position, relative to the 4-methylpent-3-enyl side chain, creates a specific steric and electronic environment that governs its reactivity, particularly during directed deprotection to the corresponding aldehyde . The 5-isomer (CAS 51414-22-3) shares the identical molecular formula (C15H26O2), molecular weight (238.37 g/mol), and computed XLogP (3.6), yet the different position of the acetal group leads to a distinct InChIKey and SMILES structure, which can result in differential reactivity and product profiles in subsequent synthetic steps . This positional specificity is critical for applications where regiochemical fidelity dictates the final product's properties, such as in fragrance synthesis or the generation of isomer-pure bioactive candidates.

Quantitative Differential Evidence for 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene Versus Key Analogs


Positional Isomer Differentiation: Regiochemical Identity and Purity for Synthetic Fidelity

The target compound possesses a unique InChIKey (LBJUSIRUXGRPHM-UHFFFAOYSA-N) and SMILES (CC(=CCCC1=CCC(CC1)C(OC)OC)C), which are structurally distinct from its 5-positional isomer (InChIKey: RYAWURZCWFRNMG-UHFFFAOYSA-N; SMILES: CC(=CCCC1=CCCC(C1)C(OC)OC)C) . While both isomers share the same molecular weight (238.37 g/mol), molecular formula (C15H26O2), and computed XLogP (3.6), their differing structures ensure that use of the 4-isomer in the published Lyral synthesis route yields the correct intermediate, whereas the 5-isomer would lead to a regioisomeric impurity or a completely different product .

Organic Synthesis Analytical Chemistry Isomer Purity

Acetal Protection Strategy: Enhanced Stability Over Free Aldehyde for Storage and Handling

As a dimethyl acetal, 4-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene provides a protected form of the corresponding aldehyde, 4-(4-methylpent-3-enyl)cyclohex-3-enecarboxaldehyde. The acetal functionality is stable to neutral and basic conditions, preventing unwanted oxidation or polymerization during storage, unlike the free aldehyde . The computed properties (XLogP 3.6, 0 HBD, Topological PSA 18.5 Ų) indicate enhanced hydrophobicity and lower polarity compared to the aldehyde, which would have a hydrogen bond acceptor count of 1 and higher PSA, rationalizing its distinct solubility profile . Quantitative stability data are not available in the open literature, but the protecting group concept is universally accepted in organic synthesis; employing the pre-formed acetal avoids in situ protection steps, streamlining process efficiency.

Process Chemistry Chemical Stability Protecting Group Strategy

Validated Synthetic Utility: A Proven Intermediate in a Published Lyral Route

The compound has a documented role as an intermediate in a published synthetic route to Lyral, a high-volume fragrance ingredient, as reported by Kogami et al. (1974) . In this study, the compound was synthesized from myrcene via a Diels-Alder reaction with acrolein, followed by acetalization. The use of this specific isomer in a successful, peer-reviewed synthesis to a commercially relevant product provides a level of validation not available for the 5-isomer or other closely related analogs, for which no such published synthetic application was found . This establishes a precedent for procurement when replicating or adapting this synthetic pathway.

Fragrance Synthesis Synthetic Methodology Process Validation

Computed Physicochemical Profile: Property Comparison with the 5-Isomer

Both the 4-isomer and the 5-isomer share identical computed molecular properties: XLogP of 3.6, 0 hydrogen bond donors, 2 hydrogen bond acceptors, 6 rotatable bonds, and a topological polar surface area of 18.5 Ų . However, the distinct connectivity leads to different 3D conformations, as suggested by the contrasting InChIKeys. While no experimentally measured logP or solubility values are publicly available, the identical computed properties suggest that any differential performance in biological or physicochemical assays would be driven by shape recognition, conformational preferences, or steric effects—which remain unquantified in the public domain . This parity in computed properties underscores that the primary differentiator is regiochemistry, not bulk physical properties.

Cheminformatics Molecular Descriptors Property Prediction

Precision Applications for 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene Based on Differential Evidence


Streamlined Synthesis of Lyral and Related Fragrance Aldehydes

This compound is the defined intermediate in the myrcene-to-Lyral synthetic route . Its procurement as a pre-formed, stable acetal eliminates the need for a separate protection step, directly entering the published hydrolysis sequence to yield the target aldehyde. The correct positional isomer is essential to obtain Lyral, as the use of the 5-isomer would result in a different, non-fragrant aldehyde, leading to batch failure and significant economic loss.

Regioselective Synthesis of 4-Substituted Cyclohexene Derivatives

The protected aldehyde at the 4-position allows for chemoselective transformations at other sites of the molecule while the acetal remains intact. This is critical in multi-step syntheses of complex cyclohexene-based targets where late-stage aldehyde unveiling is required. The 4-isomer's guaranteed regio-purity ensures that subsequent reactions (e.g., alkylations, oxidations) occur at the desired location without isomeric interference .

Analytical Reference Standard for Isomer Identification and Purity Control

Given the structural similarity between the 4- and 5-isomers, the 4-isomer serves as an authenticated reference standard for chromatographic method development (e.g., GC or HPLC) to distinguish and quantify the two isomers in a reaction mixture . The unique InChIKey and retention time profile of the 4-isomer allow analytical chemists to set quality control specifications that prevent mis-identification and ensure batch-to-batch consistency in procurement.

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